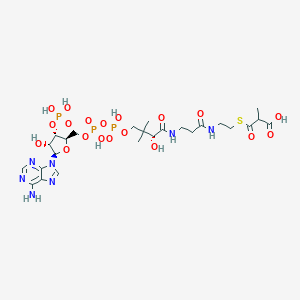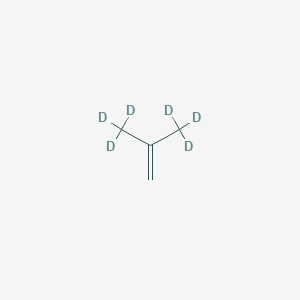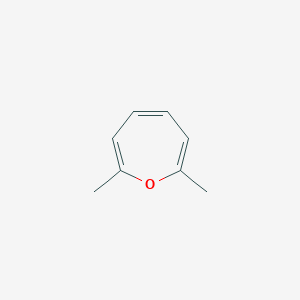
1,2-Dibenzoylbenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2-Dibenzoylbenzene-related compounds involves various chemical reactions and methodologies. For instance, the compound 2,5-dibenzoyl-1,4-diiodobenzene was synthesized through non-aqueous diazotization and iodination, starting from 2,5-dibenzoyl-1,4-phenylenediamine. This process highlights the intricate steps involved in constructing benzoylbenzene derivatives, which are characterized by methods such as melting point determination, elemental analysis, nuclear magnetic resonance (NMR), and X-ray single crystal diffractometry (Zhu Hong-jun, 2010).
Molecular Structure Analysis
The molecular structure of 1,2-Dibenzoylbenzene and its derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography is a primary tool for elucidating these structures, providing detailed information about the arrangement of atoms within the molecule. For example, the structure of 2,5-dibenzoyl-1,4-diiodobenzene revealed an orthorhombic crystal system with specific dimensions and geometric arrangements, indicating the compound's detailed molecular architecture (Zhu Hong-jun, 2010).
Aplicaciones Científicas De Investigación
Application 1: Alkaline Fuel Cell Applications
- Summary of the Application : 1,2-Dibenzoylbenzene is used in the creation of anion conductive aromatic ionomers for alkaline fuel cell applications . These ionomers are crucial for the operation of alkaline fuel cells, which are a type of fuel cell that uses an alkaline electrolyte and is known for its high performance.
- Methods of Application or Experimental Procedures : A quaternary ammonium poly (dibenzoylbenzene ether sulfone) membrane was synthesized by chloromethylation, followed by substitution with trimethylamine with an ion-exchange reaction . The quaternary ammonium groups were selectively substituted in the para-position of the pendant phenyl groups of the dibenzoylbenzene unit .
- Results or Outcomes : The resultant polymer membranes were studied by 1H NMR, FT-IR, thermogravimetric analysis (TGA), ion-exchange capacity (IEC), water uptake analysis, and ion conductivity analysis . The di-quaternary ammonium hydroxide polymers showed an elevated molecular weight and exhibited excellent solubility in polar aprotic solvents . The obtained ionomer membranes had a high ion-exchange capacity (IEC) of up to 1.69 mmolg −1 .
Application 2: Reaction with Nitrogen Dioxide
- Summary of the Application : 1,2-Dibenzoylbenzene is produced as a reaction product when 1,3-Diphenylisobenzofuran (DPBF), a fluorescent molecule, reacts with reactive nitrogen species such as nitrogen dioxide .
- Methods of Application or Experimental Procedures : The reaction between 1,3-diphenylisobenzofuran and nitrogen dioxide was studied in 2,2,4-trimethylpentane using the steady-state fluorescence method and mass spectrometry . The progress of the reaction was measured by observing changes in the fluorescence intensity of DPBF after the addition of nitrogen dioxide .
- Results or Outcomes : The reaction between 1,3-diphenylisobenzofuran and nitrogen dioxide proceeds in two steps. The first step is a very rapid reaction, and the second step is slower . The reaction product was identified by registration of mass spectra .
Application 3: Indicator of Reactive Nitrogen and Oxygen Species
- Summary of the Application : 1,2-Dibenzoylbenzene is produced when DPBF reacts with different reactive nitrogen and oxygen species (RNOS). It can act as a unique indicator of the total amount of different RNOS, as well as oxidative stress caused .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .
Application 4: Singlet Oxygen Formation in Corneal Cross-Linking
- Summary of the Application : 1,2-Dibenzoylbenzene is used as a marker for singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking . This is a treatment method for keratoconus, a disease that causes the cornea to become cone-shaped .
- Methods of Application or Experimental Procedures : The treatment involves the application of photosensitive riboflavin molecule induced with ultraviolet A and produces reactive oxygen species . Measurements of decrease in absorbance of DPBF were made in 30 mW (hyper-accelerated), 9 mW (accelerated), and 3 mW UV-A (standard) applications, and with additional 2-4-6-8 L/min oxygen flow .
- Results or Outcomes : The 2 L/min oxygen assisted accelerated UV-A irradiance group has shown a greater decrease in DPBF absorbance compared to the Dresden protocol . Oxygen assisted hyper-accelerated crosslinking groups showed greater reduction in DPBF absorbance compared to standard crosslinking without oxygen groups .
Application 5: Industrial Testing Applications
Safety And Hazards
1,2-Dibenzoylbenzene may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
(2-benzoylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLABXSUFRIXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151217 | |
| Record name | 2-Benzoylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibenzoylbenzene | |
CAS RN |
1159-86-0 | |
| Record name | 1,2-Dibenzoylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1159-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzoylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)






